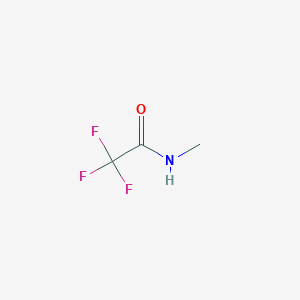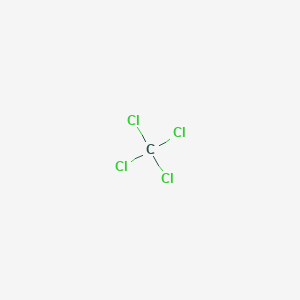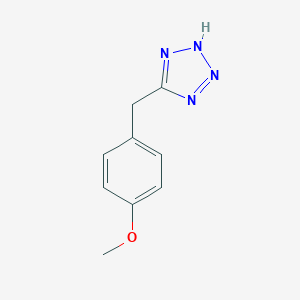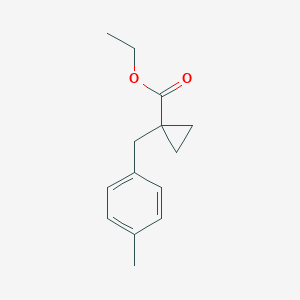
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, also known as EMBC, is a cyclopropane derivative that has been of great interest to researchers due to its unique properties. This compound has been synthesized using several methods and has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to decrease the levels of reactive oxygen species, which may reduce oxidative stress and inflammation. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. One area of research is the development of more efficient synthesis methods for Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. Another area of research is the study of the effects of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate on living organisms, including its toxicity and potential therapeutic uses. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate may have applications in the development of new drugs for the treatment of neurological disorders and cancer.
Métodos De Síntesis
There are several methods for synthesizing Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, but the most commonly used method involves the reaction of p-methylbenzylmagnesium chloride with ethyl cyclopropanecarboxylate. This reaction yields Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate as a white solid with a melting point of 54-56°C.
Propiedades
Número CAS |
1621-32-5 |
|---|---|
Nombre del producto |
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate |
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
ethyl 1-[(4-methylphenyl)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-3-16-13(15)14(8-9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
CMPPICYVULJWRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
SMILES canónico |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
Otros números CAS |
1621-32-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



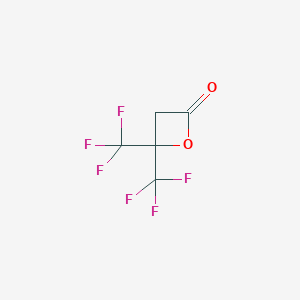
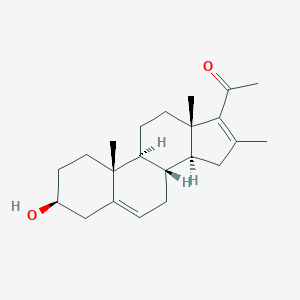
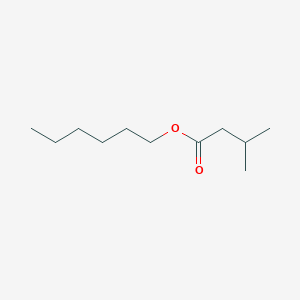
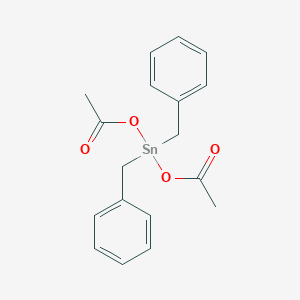

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

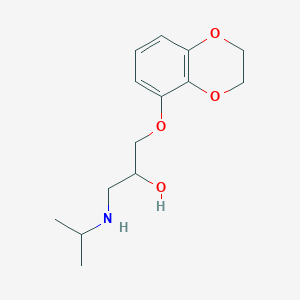
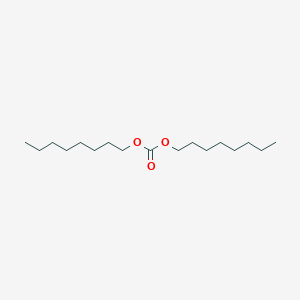
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
